2-(2-hydroxy-5-methylanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one
Description
2-(2-hydroxy-5-methylanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Properties
IUPAC Name |
2-(2-hydroxy-5-methylanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-9-6-7-13(19)12(8-9)17-15-16-11-5-3-2-4-10(11)14(20)18-15/h6-8,19H,2-5H2,1H3,(H2,16,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNHDGUEGMSCNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC2=NC(=O)C3=C(N2)CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)NC2=NC(=O)C3=C(N2)CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-hydroxy-5-methylanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of 2-(2-hydroxy-5-methylanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one is scaled up using large reactors and continuous flow systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production methods also incorporate advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 2-(2-hydroxy-5-methylanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions of 2-(2-hydroxy-5-methylanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst choice, are tailored to achieve the desired transformation.
Major Products Formed: The major products formed from the reactions of 2-(2-hydroxy-5-methylanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.
Scientific Research Applications
2-(2-hydroxy-5-methylanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it serves as a probe to study biochemical pathways and interactions. In medicine, 2-(2-hydroxy-5-methylanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one is investigated for its potential therapeutic properties, including its ability to modulate specific molecular targets. In industry, it is used in the production of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-hydroxy-5-methylanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which 2-(2-hydroxy-5-methylanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one is used.
Comparison with Similar Compounds
2-(2-hydroxy-5-methylanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include those with analogous functional groups or core structures, but 2-(2-hydroxy-5-methylanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one stands out due to its stability and versatility in various chemical reactions. The list of similar compounds includes CID 21000856, CID 21000857, and CID 21000858, each with distinct properties and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
